methyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H22N2O5S and its molecular weight is 378.44. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of quinolone, similar in structure to methyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate, exhibit potent antibacterial activity. For instance, studies on 8-substituted quinolone derivatives have demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria (Taguchi et al., 1992). Additionally, compounds with a piperidinyl or pyrrolidinyl structure have shown promising antibacterial properties, particularly against drug-resistant bacterial strains (Ishikawa et al., 1990).
Synthesis and Catalysis
The compound and its derivatives have been utilized in various synthetic and catalytic processes. For instance, 1-Methyl-2-oxopyrrolidinium hydrogen sulfate has been used as an ionic liquid catalyst for the synthesis of highly substituted piperidines, demonstrating the utility of similar structures in facilitating chemical reactions (Sajadikhah et al., 2012). Additionally, the synthesis of merocyanine dyes has been achieved using similar quinolinium structures, indicating a role in the development of functional dyes (Abdel-Rahman & Khalil, 1978).
Pharmacological Evaluation
Compounds with structures related to this compound have been evaluated for various pharmacological activities. For example, some derivatives have been assessed for their inhibitory activity against tumor necrosis factor-alpha converting enzyme (TACE), indicating potential therapeutic applications in inflammatory diseases (Xue et al., 2004).
Metabolic Studies
Metabolic fate studies of synthetic cannabinoid receptor agonists structurally related to this compound have been conducted. These studies are crucial for understanding the biological interactions and potential therapeutic or toxicological effects of such compounds (Richter et al., 2022).
Mechanism of Action
Target of action
The compound contains an indole moiety , which is a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , which could be potential targets of this compound.
Mode of action
The interaction of indole derivatives with their targets can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Indole derivatives have been shown to affect a wide range of pathways due to their broad-spectrum biological activities .
Pharmacokinetics
For example, the presence of an indole moiety could potentially influence its absorption, distribution, metabolism, and excretion .
Result of action
Given the wide range of biological activities exhibited by indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
methyl 1-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-25-18(22)12-4-7-19(8-5-12)26(23,24)15-10-13-2-3-16(21)20-9-6-14(11-15)17(13)20/h10-12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZRJYSQSVFEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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